Phenyl dimethylcarbamate CAS number and properties
Phenyl dimethylcarbamate CAS number and properties
An In-Depth Technical Guide to Phenyl Dimethylcarbamate: Properties, Synthesis, and Applications
Introduction
Phenyl dimethylcarbamate (CAS No. 6969-90-0) is a chemical compound belonging to the carbamate ester family. While it may appear as a simple molecule, its chemical structure embodies the core functional group that is pivotal in a wide array of biologically active compounds and synthetic applications. For researchers and scientists, particularly in the field of drug development, understanding the properties, reactivity, and synthetic utility of simple carbamates like phenyl dimethylcarbamate provides a foundational framework for designing complex therapeutic agents. The carbamate moiety is a well-established pharmacophore and a bioisostere for the amide bond, offering advantages in metabolic stability and cell permeability.[1][2] This guide offers a detailed exploration of phenyl dimethylcarbamate, from its fundamental properties to its role as a model compound in understanding the mechanism of action for critical drugs, such as acetylcholinesterase inhibitors.[3]
Chemical Identity and Physicochemical Properties
Accurate identification and knowledge of a compound's properties are the bedrock of any scientific investigation. Phenyl dimethylcarbamate is unambiguously identified by its CAS number, 6969-90-0.[4][5][6] Its core structure consists of a dimethylcarbamoyl group attached to a phenyl ring via an ester linkage.
Table 1: Physicochemical Properties of Phenyl Dimethylcarbamate
| Property | Value | Source |
| CAS Number | 6969-90-0 | [4][5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5][6][7] |
| Molecular Weight | 165.19 g/mol | [4][6][7] |
| IUPAC Name | phenyl N,N-dimethylcarbamate | [7] |
| Synonyms | Phenyl N,N-dimethylcarbamate, Dimethylcarbamic acid phenyl ester | [6][7] |
| Appearance | Off-white solid (typical) | [8] |
| SMILES | CN(C)C(=O)OC1=CC=CC=C1 | [7][9] |
| InChIKey | MYOHNZJKOAODMX-UHFFFAOYSA-N | [7] |
| LogP (Octanol/Water) | 1.6 | [7] |
These properties are essential for practical laboratory work, influencing choices regarding solvents for reactions and purification, predicting behavior in biological systems (e.g., membrane permeability indicated by LogP), and performing stoichiometric calculations.
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing N,N-disubstituted phenyl carbamates is the reaction of a corresponding amine with phenyl chloroformate.[10][11][12] This reaction is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the chloroformate.
General Synthesis Workflow
The synthesis of phenyl dimethylcarbamate from dimethylamine and phenyl chloroformate serves as a clear example of this important reaction class.
Caption: Synthesis of Phenyl Dimethylcarbamate via Nucleophilic Acyl Substitution.
Experimental Protocol: Synthesis of Phenyl Dimethylcarbamate
This protocol outlines a standard laboratory procedure for the synthesis. The rationale behind each step is provided to ensure experimental integrity.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethylamine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).
-
Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of phenyl chloroformate, which is highly reactive with water. The base is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[11]
-
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.05 equivalents) dropwise while stirring.
-
Causality: Cooling the reaction controls the exothermic nature of the acylation, minimizing potential side reactions. Dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Trustworthiness: TLC provides a simple and effective way to validate the completion of the reaction before proceeding to the workup, preventing the isolation of unreacted starting materials.
-
-
Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The water quench removes the hydrochloride salt byproduct and any excess base. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure phenyl dimethylcarbamate.
-
Trustworthiness: Purification is a critical step to remove any unreacted starting materials or side products. The purity of the final compound should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Applications in Drug Development and Research
The true value of understanding phenyl dimethylcarbamate for drug development professionals lies in its relationship to the mechanism of carbamate-based drugs, particularly acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis.[2][3]
Model for Acetylcholinesterase Inhibition
Drugs like Rivastigmine and Physostigmine function by transferring their carbamoyl moiety to a serine residue in the active site of the acetylcholinesterase enzyme.[3][13] This process, known as carbamoylation, renders the enzyme inactive, thereby increasing the concentration of the neurotransmitter acetylcholine in the synapse. Phenyl dimethylcarbamate serves as a structural analog for the "warhead" portion of these drugs.
The inhibition process involves two key steps:
-
Carbamoylation: The carbamate inhibitor forms a covalent bond with the serine hydroxyl group in the enzyme's active site, releasing the phenol leaving group. This results in an inactive, carbamoylated enzyme.
-
Decarbamoylation: The carbamoylated enzyme undergoes very slow hydrolysis (decarbamoylation) to regenerate the active enzyme. The rate of this step determines the duration of inhibition.[13]
Caption: Mechanism of Acetylcholinesterase inhibition by a carbamate compound.
Experimental Protocol: Studying Carbamate Hydrolysis
Understanding the stability of the carbamate bond is crucial. The following protocol provides a method for studying the base-catalyzed hydrolysis of a carbamate ester like phenyl dimethylcarbamate, which is analogous to the decarbamoylation step.[13]
-
Solution Preparation: Prepare a stock solution of phenyl dimethylcarbamate in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffers at various pH values (e.g., pH 8, 9, 10) to provide different hydroxide concentrations.
-
Kinetic Analysis: Equilibrate a buffer solution to a constant temperature (e.g., 25 °C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.
-
Reaction Initiation: Add a small aliquot of the phenyl dimethylcarbamate stock solution to the buffer to initiate the hydrolysis reaction.
-
Data Acquisition: Monitor the reaction by recording the change in absorbance over time. The disappearance of the phenyl carbamate or the appearance of the phenol product can be monitored at a specific wavelength.
-
Trustworthiness: This quantitative method allows for the determination of the hydrolysis rate constant (k), providing empirical data on the stability of the carbamate bond under specific conditions.
-
-
Data Analysis: Plot the absorbance data against time to determine the reaction order and calculate the rate constant. Comparing rate constants across different pH values can elucidate the dependence of the hydrolysis rate on the hydroxide ion concentration.
Safety and Handling
As with any chemical reagent, proper handling of phenyl dimethylcarbamate is essential for laboratory safety.
-
Hazard Classification: According to the Globally Harmonized System (GHS), phenyl dimethylcarbamate is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[7] It is assigned the GHS07 pictogram (exclamation mark).[4]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][14] Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong acids.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
Conclusion
Phenyl dimethylcarbamate is more than just a simple chemical compound; it is a valuable tool for both synthetic chemistry and pharmacological research. Its straightforward synthesis provides a practical illustration of fundamental reaction mechanisms, while its structure serves as a key model for understanding the covalent modification of enzymes, a cornerstone of modern drug action. For scientists and researchers, a thorough understanding of the principles demonstrated by phenyl dimethylcarbamate—from its synthesis and reactivity to its role as a pharmacophore analog—is indispensable for the rational design and development of next-generation therapeutics.
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